3-hydroxy-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-3-HYDROXY-5-PHENYL-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-3-HYDROXY-5-PHENYL-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Functional Group Modifications: Introduction of the benzoyl, hydroxy, phenyl, and pyridinyl groups through various organic reactions such as Friedel-Crafts acylation, hydroxylation, and cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 4-BENZOYL-3-HYDROXY-5-PHENYL-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-BENZOYL-3-HYDROXY-5-PHENYL-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a different position of the pyridinyl group.
4-BENZOYL-3-HYDROXY-5-PHENYL-1-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Another isomer with the pyridinyl group in a different position.
Uniqueness
The unique positioning of the functional groups in 4-BENZOYL-3-HYDROXY-5-PHENYL-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer specific chemical reactivity and biological activity that distinguishes it from its isomers and other similar compounds.
Properties
Molecular Formula |
C22H16N2O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-phenyl-1-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H16N2O3/c25-20(16-10-5-2-6-11-16)18-19(15-8-3-1-4-9-15)24(22(27)21(18)26)17-12-7-13-23-14-17/h1-14,19,25H/b20-18- |
InChI Key |
YSFUZBLCESUGLH-ZZEZOPTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.